molecular formula C19H25KO3S B13789461 Potassium tris(1-methylethyl)naphthalenesulphonate CAS No. 1135307-31-1

Potassium tris(1-methylethyl)naphthalenesulphonate

Cat. No.: B13789461
CAS No.: 1135307-31-1
M. Wt: 372.6 g/mol
InChI Key: GUULSDHFRHHZJD-UHFFFAOYSA-M
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Description

Potassium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C19H25KO3S. It is a potassium salt of naphthalenesulfonic acid, where the sulfonic acid group is substituted with three isopropyl groups. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium tris(1-methylethyl)naphthalenesulphonate typically involves the sulfonation of naphthalene followed by the introduction of isopropyl groups. The general steps are as follows:

    Sulfonation: Naphthalene is reacted with sulfuric acid to introduce the sulfonic acid group.

    Alkylation: The sulfonated naphthalene is then reacted with isopropyl halides in the presence of a base to introduce the isopropyl groups.

    Neutralization: The resulting tris(1-methylethyl)naphthalenesulfonic acid is neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium tris(1-methylethyl)naphthalenesulphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinic acids and thiols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Potassium tris(1-methylethyl)naphthalenesulphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a surfactant in protein purification.

    Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.

    Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.

Mechanism of Action

The mechanism of action of potassium tris(1-methylethyl)naphthalenesulphonate depends on its application. In biochemical assays, it acts as a surfactant, reducing surface tension and aiding in the solubilization of proteins. In organic synthesis, it can act as a catalyst or reagent, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant used in biochemical assays.

    Potassium naphthalenesulfonate: A simpler analog without the isopropyl groups.

    Triisopropylbenzene sulfonate: A similar compound with a benzene ring instead of naphthalene.

Uniqueness

Potassium tris(1-methylethyl)naphthalenesulphonate is unique due to the presence of three isopropyl groups, which enhance its hydrophobicity and surfactant properties compared to simpler analogs. This makes it particularly useful in applications requiring strong surfactant activity and stability.

Properties

CAS No.

1135307-31-1

Molecular Formula

C19H25KO3S

Molecular Weight

372.6 g/mol

IUPAC Name

potassium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate

InChI

InChI=1S/C19H26O3S.K/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1

InChI Key

GUULSDHFRHHZJD-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[K+]

Origin of Product

United States

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